N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine
Description
N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE is a compound that features a pyrimidine moiety linked to a phenyl group, which is further connected to a cyclopropanamine group
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H15N3O/c1-3-11(10-17-12-5-6-12)9-13(4-1)18-14-15-7-2-8-16-14/h1-4,7-9,12,17H,5-6,10H2 |
InChI Key |
KGYCIJYDHQIDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE typically involves the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Attachment of the Phenyl Group: The pyrimidine moiety is then linked to a phenyl group through an etherification reaction using suitable reagents like alkyl halides.
Introduction of the Cyclopropanamine Group:
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine moiety with a cyclopropanamine group sets it apart from other similar compounds, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
